molecular formula C8H6F6N2 B8197979 N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine

N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B8197979
M. Wt: 244.14 g/mol
InChI Key: JAMOUQLSJRPCGL-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine: is a fluorinated organic compound with the molecular formula C8H7F6N2 . This compound is characterized by the presence of trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, organic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecular structures.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound’s stability and reactivity make it a potential candidate for drug development. It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate enzymatic activity and influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2,2,2-Trifluoroethyl)pyridin-3-amine
  • 6-(Trifluoromethyl)pyridin-3-amine
  • N-(2,2,2-Trifluoroethyl)-pyridin-3-amine

Comparison: N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both trifluoroethyl and trifluoromethyl groups on the pyridine ring. This dual substitution enhances its chemical stability and reactivity compared to similar compounds with only one trifluoromethyl group. The combination of these groups also imparts distinct physical properties, making it more versatile in various applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)4-16-5-1-2-6(15-3-5)8(12,13)14/h1-3,16H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMOUQLSJRPCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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